molecular formula C9H11N5O2 B1211072 Ethyl adenine-9-acetate CAS No. 25477-96-7

Ethyl adenine-9-acetate

Cat. No.: B1211072
CAS No.: 25477-96-7
M. Wt: 221.22 g/mol
InChI Key: MCOVDURKZQNFBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl adenine-9-acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 6H-purin-6-imine, 3,7-dihydro-, (Z)- (9CI) in the presence of sodium hydride in N,N-dimethylformamide . The reaction typically proceeds at room temperature for about 2 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through crystallization or chromatography techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl adenine-9-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

Ethyl adenine-9-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl adenine-9-acetate involves its interaction with molecular targets such as enzymes and nucleic acids. It can act as an inhibitor or modulator of specific biochemical pathways. The compound’s effects are mediated through its ability to mimic or interfere with natural purine bases, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl adenine-9-acetate is unique due to its specific ethyl ester modification, which imparts distinct chemical properties and reactivity compared to its parent compound adenine and other similar derivatives. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(6-aminopurin-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVDURKZQNFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350870
Record name ETHYL ADENINE-9-ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25477-96-7
Record name ETHYL ADENINE-9-ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl adenine-9-acetate in molecular imprinting?

A: this compound serves as a popular template molecule in molecular imprinting research, particularly for creating synthetic receptors. [, , ] Its structure allows for specific interactions with functional monomers during the imprinting process, leading to the formation of cavities within a polymer matrix that can selectively recognize and bind to this compound even after it is removed. [, , ]

Q2: How does the choice of polymerization technique impact the binding properties of this compound imprinted polymers?

A: Research indicates that utilizing "living/controlled" polymerization (LCP) instead of traditional free-radical polymerization can significantly enhance the binding affinity and loading capacity of polymers imprinted with this compound. [] LCP facilitates greater control over the polymer chain growth, potentially resulting in more uniform binding sites and improved recognition capabilities. []

Q3: Can you provide an example of how manipulating the polymerization conditions can impact the performance of this compound imprinted polymers?

A: Studies focusing on Methacrylic acid (MAA) as a functional monomer alongside this compound highlight the impact of polymerization conditions. [] Introducing polar solvents to disrupt MAA dimerization during the imprinting process was found to affect the formation of specific binding sites, impacting the polymer's ability to recognize and bind to this compound effectively. []

Q4: Beyond its use in typical molecular imprinting, how else is this compound employed in research?

A: this compound plays a key role in exploring conformational imprinting. [] Researchers have demonstrated its use in creating "write", "save", and "erase" receptors where the molecule's presence during a heating and cooling cycle induces a specific conformation in the receptor, which is retained even after the template is removed. [] This showcases the molecule's utility in developing dynamic and responsive molecular recognition systems.

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